4-Aminoquinoline-6-carboxylic acid
Overview
Description
4-Aminoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core with an amino group at the 4-position and a carboxylic acid group at the 6-position
Mechanism of Action
Target of Action
The primary target of 4-Aminoquinoline-6-carboxylic acid is the Fe (II)-protoporphyrin IX in Plasmodium falciparum . This compound binds to the free heme, preventing the parasite from converting it to a less toxic form .
Mode of Action
It is known that 4-aminoquinolines can depress cardiac muscle, impair cardiac conductivity, and produce vasodilation with resultant hypotension . They also depress respiration and can cause diplopia, dizziness, and nausea .
Biochemical Pathways
It is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites .
Pharmacokinetics
It is known that due to the weak base properties of 4-aminoquinolines, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole .
Result of Action
The result of the action of this compound is the disruption of membrane function in the parasite, leading to its death . The drug-heme complex formed is toxic and disrupts membrane function .
Biochemical Analysis
Cellular Effects
It is known that 4-aminoquinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4-aminoquinolines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce a nitro group, followed by reduction to form the amino group. The carboxylic acid group can be introduced via carboxylation reactions.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed coupling reactions can streamline the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being adopted to minimize environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoline derivatives with higher oxidation states.
Reduction: The compound can be reduced using agents such as hydrogen gas in the presence of a palladium catalyst to yield various reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products of these reactions include various quinoline derivatives that can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
4-Aminoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimalarial agent, given the structural similarity to other quinoline-based drugs.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly for treating infectious diseases and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the amino and carboxylic acid groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-4-carboxylic acid: Similar structure but lacks the amino group at the 4-position.
Uniqueness: 4-Aminoquinoline-6-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-aminoquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKORIJRNJCIJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666421 | |
Record name | 4-Aminoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73873-91-3 | |
Record name | 4-Aminoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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